molecular formula C17H18ClNO4S B2979714 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1798463-32-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2979714
CAS No.: 1798463-32-7
M. Wt: 367.84
InChI Key: MGIUKCBKJWEFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research on sulfonamide derivatives has shown that these compounds can possess significant antiviral properties. For example, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds exhibiting anti-tobacco mosaic virus activity, suggesting a potential avenue for the development of new antiviral agents (Chen et al., 2010).

Antimicrobial and Antitumor Agents

Sulfonamide compounds have been synthesized and tested for their antimicrobial and antitumor properties. For instance, the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives has been explored, revealing potent inhibitors that could serve as antitumor agents (Ilies et al., 2003). Another study focused on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, finding compounds with activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012).

Chemical Synthesis and Binding Studies

Sulfonamide derivatives have been a focus in the synthesis of novel compounds with potential pharmacological applications. Studies include the synthesis and antiviral potential of certain derivatives, binding studies of sulfonamides to proteins like bovine serum albumin, and exploration of their potential as COX-2 inhibitors. These works highlight the versatility of sulfonamide compounds in drug design and development (Naidu et al., 2012); (Jun et al., 1971).

Environmental Applications

Sulfonamides have been studied for environmental applications, such as the removal of pollutants from water. Research into tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the utility of sulfonamide-based compounds in addressing environmental concerns (Zhou et al., 2018).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-17(14-4-2-3-5-15(14)18)11-19-24(20,21)13-6-7-16-12(10-13)8-9-23-16/h2-7,10,17,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIUKCBKJWEFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.